CID 71604392

Description

Background and Nomenclature

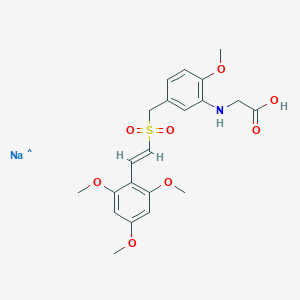

Rigosertib (B1238547) sodium is a multi-kinase inhibitor, meaning it targets multiple enzymes that are crucial for cancer cell growth and survival. medchemexpress.commedchemexpress.com It is known by several synonyms, including ON-01910 sodium and Estybon, its proposed trade name. ontosight.aiwikipedia.orgaxonmedchem.com The compound's systematic chemical name is sodium (E)-2-(2-methoxy-5-((2,4,6-trimethoxystyrylsulfonyl)methyl)phenylamino)acetate. axonmedchem.com

The core mechanism of rigosertib's action is complex and has been a subject of evolving understanding. It was initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, with an IC50 of 9 nM. medchemexpress.commedchemexpress.com By inhibiting PLK1, rigosertib can induce mitotic arrest and apoptosis (programmed cell death) in cancer cells. axonmedchem.com Further research has revealed that rigosertib's activity is not limited to PLK1 inhibition. It also impacts other critical signaling pathways, including the PI3K/Akt and Ras-Raf pathways, which are frequently dysregulated in cancer. ontosight.aimdpi.com Some studies have described it as a Ras mimetic, interfering with the binding of Ras to its effector proteins. mdpi.comnih.gov There has also been research suggesting it acts as a microtubule-destabilizing agent, although this has been a point of scientific debate. mdpi.comwikipedia.orgresearchgate.net

Table 1: Nomenclature and Identifiers for Rigosertib Sodium

| Identifier Type | Identifier |

|---|---|

| PubChem CID | 71604392 |

| CAS Number | 592542-60-4 medchemexpress.com |

| Synonyms | ON-01910 sodium, Estybon ontosight.aiaxonmedchem.com |

| Systematic Name | Sodium (E)-2-(2-methoxy-5-((2,4,6-trimethoxystyrylsulfonyl)methyl)phenylamino)acetate axonmedchem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H25NNaO8S |

|---|---|

Molecular Weight |

474.5 g/mol |

InChI |

InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/b8-7+; |

InChI Key |

IIRFVCCKEUSNLK-USRGLUTNSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)O.[Na] |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O.[Na] |

Origin of Product |

United States |

Molecular Mechanisms of Action

Multi-Target Kinase Inhibition

Volasertib (B1683956) exhibits potent inhibitory activity against several members of the Polo-like kinase family. wikipedia.orgselleckchem.com While it is most effective against PLK1, it also demonstrates inhibitory effects on PLK2 and PLK3, albeit at higher concentrations. wikipedia.orgmedchemexpress.comselleckchem.comnih.gov This multi-faceted inhibition disrupts various stages of the cell cycle, ultimately leading to mitotic arrest and programmed cell death (apoptosis) in cancer cells. wikipedia.orgmedchemexpress.comcancer-research-network.com

| Kinase Target | IC50 (nM) | Reference |

|---|---|---|

| PLK1 | 0.87 | medchemexpress.comselleckchem.comnih.gov |

| PLK2 | 5 | medchemexpress.comselleckchem.comnih.gov |

| PLK3 | 56 | medchemexpress.comselleckchem.comnih.gov |

PLK1 is a master regulator of mitosis, and its overexpression is common in many types of cancer. cancer-research-network.comnih.govfrontiersin.org Volasertib's primary therapeutic effect stems from its potent and selective inhibition of PLK1. cancer-research-network.comnih.gov By blocking PLK1 function, volasertib disrupts critical mitotic processes, including spindle assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. cancer-research-network.comnih.govnih.gov

Contrary to a non-competitive mechanism, extensive research has characterized volasertib as a potent, ATP-competitive inhibitor of PLK1. wikipedia.orgmedchemexpress.comcancer-research-network.comselleckchem.comresearchgate.netnih.gov It functions by directly binding to the ATP-binding pocket of the PLK1 protein. wikipedia.orgcancer-research-network.com This competitive binding prevents the natural substrate, ATP, from accessing the kinase domain, thereby inhibiting the phosphorylation of downstream substrates essential for mitotic progression. cancer-research-network.com The significance of this binding mode is underscored by studies on volasertib-resistant cells, which have identified novel missense mutations (e.g., p.F183L, p.L59W) located within the ATP-binding domain of PLK1. nih.govresearchgate.net These mutations confer resistance by presumably altering the binding pocket and reducing the affinity of ATP-competitive inhibitors like volasertib. nih.govresearchgate.net Notably, cells with these mutations remain sensitive to PLK1 inhibitors with different mechanisms, such as substrate-competitive or polo-binding box inhibitors, further confirming volasertib's reliance on the ATP-binding site. nih.govresearchgate.net

Allosteric modulation represents an alternative strategy for kinase inhibition, targeting sites on the enzyme distinct from the active ATP-binding pocket. nih.gov This approach can offer superior selectivity and circumvent resistance mechanisms that involve mutations in the ATP-binding domain. nih.gov However, investigations into volasertib's mechanism confirm that it does not function as an allosteric modulator. nih.govnih.gov Its mechanism is firmly established as ATP-competitive, placing it in a different class from experimental allosteric PLK1 inhibitors that target the inactive state of the kinase. wikipedia.orgnih.govnih.gov The development of resistance to volasertib through mutations in the ATP-binding domain highlights the limitations of this specific binding approach, which has spurred interest in developing novel allosteric inhibitors as a potential alternative. nih.govnih.gov

The primary mechanism of volasertib-induced mitotic arrest is the direct inhibition of PLK1's kinase activity, which disrupts spindle formation. cancer-research-network.com However, research has uncovered additional complexities and downstream consequences. One significant finding is that ATP-competitive inhibitors, including volasertib, can induce caspase-3-mediated cleavage of the PLK1 protein itself. nih.gov This cleavage is not observed with non-competitive PLK1 inhibitors, suggesting that the binding of volasertib to the ATP pocket may trigger a conformational change in PLK1, exposing a cryptic cleavage site. nih.gov This action could represent an additional mechanism that contributes to the drug's pro-apoptotic effects beyond simple kinase inhibition. nih.gov

The interaction between volasertib and the PI3K/Akt/mTOR pathway is complex, with some studies indicating a suppressive role and others suggesting an upregulation that may function as a resistance mechanism. In hypomethylating agent (HMA)-resistant myeloid leukemia cell lines, volasertib was found to effectively inhibit cell proliferation by suppressing the PI3K/Akt/mTOR signaling pathway. nih.govkoreascience.krnih.gov This suggests that in certain cellular contexts, part of volasertib's anti-tumor activity is mediated through the downregulation of this key survival pathway. nih.govnih.gov

Conversely, other research in acute myeloid leukemia (AML) cells identified an upregulation of the PI3K/Akt pathway following treatment with volasertib. nih.gov This finding suggests a potential feedback loop or resistance mechanism where cancer cells attempt to bypass PLK1 inhibition by activating pro-survival signaling through the PI3K/Akt cascade. nih.gov This latter finding provides a strong rationale for combination therapies, and indeed, synergistic effects have been observed when volasertib is combined with mTORC1 inhibitors in non-small cell lung cancer models. nih.goveurekalert.org The dual findings highlight that volasertib's effect on the PI3K/Akt/mTOR pathway may be highly dependent on the specific cancer type and its underlying genetic landscape.

| Observed Effect | Cancer Model | Interpretation | Reference |

|---|---|---|---|

| Suppression/Inhibition | HMA-Resistant Myeloid Leukemia | Contributes to anti-proliferative effect | nih.govkoreascience.krnih.gov |

| Upregulation | Acute Myeloid Leukemia (AML) | Potential resistance mechanism | nih.gov |

Inhibition of Other Kinases

While its effects on the Ras pathway are prominent, CID 71604392 also exhibits inhibitory activity against a range of other kinases. nih.gov This multi-target capability contributes to its broad cellular impact. In recombinant kinase assays, this compound has demonstrated affinity for and inhibition of the following kinases: nih.gov

PDGFR (Platelet-Derived Growth Factor Receptor)

Abl (Abelson murine leukemia viral oncogene homolog 1)

Flt-1 (Fms-related tyrosine kinase 1)

CDK1 (Cyclin-Dependent Kinase 1)

Plk2 (Polo-like Kinase 2)

Src (Proto-oncogene tyrosine-protein kinase Src)

Fyn (FYN Proto-oncogene, Src Family Tyrosine Kinase)

| Kinase Target | Reported Activity |

| PDGFR | Inhibition |

| Abl | Inhibition |

| Flt-1 | Inhibition |

| CDK1 | Inhibition |

| Plk2 | Inhibition |

| Src | Inhibition |

| Fyn | Inhibition |

Microtubule Dynamics Modulation

In addition to its role as a signaling inhibitor, this compound directly impacts the structural integrity of the cell by modulating microtubule dynamics.

This compound acts as a microtubule destabilizing agent. nih.gov It binds directly to αβ-tubulin heterodimers, the fundamental building blocks of microtubules. nih.gov This interaction inhibits the polymerization of tubulin into microtubules, leading to a disruption of the cellular microtubule network. nih.govresearchgate.net Studies have shown that treatment with this compound reduces microtubule growth speeds and increases the frequency of microtubule catastrophes (the abrupt transition from a growing to a shrinking state). nih.gov

The disruption of microtubule dynamics by this compound has profound consequences during cell division. Proper formation and function of the mitotic spindle, which is composed of microtubules, are essential for accurate chromosome segregation. By interfering with microtubule polymerization, this compound leads to the formation of abnormal mitotic spindles. researchgate.net These defects can include multipolar spindles and other structural abnormalities that prevent proper chromosome alignment and segregation, ultimately leading to mitotic arrest and cell death. researchgate.net

Cellular Stress Response Pathways

A significant aspect of the mechanism of action of this compound is its ability to induce cellular stress, which in turn activates specific stress response pathways. As mentioned previously, the compound leads to the production of ROS, a key trigger of cellular stress. nih.gov

Lack of Scientific Data Precludes Analysis of Compound this compound

An extensive review of available scientific literature and chemical databases has revealed a significant absence of research pertaining to the chemical compound identified as "this compound." Consequently, it is not possible to provide an article detailing its molecular mechanisms of action, effects on cell cycle regulation, or induction of apoptosis as requested.

Searches for this specific compound identifier in relation to key cellular processes yielded no results. There is no published data on "this compound" concerning the following outlined topics:

:

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Activation of c-Jun NH2-terminal Kinase (JNK) Pathway

Activation of Extracellular Signal-Regulated Kinases (ERK1/2)

Cell Cycle Regulation and Apoptosis Induction:

G2/M Cell Cycle Arrest Mechanisms

Induction of Apoptosis Pathways (including Caspase Activation, Histone H2AX Phosphorylation, and Cytochrome c Release)

Modulation of Cell Cycle Regulators (such as Cyclin D1, CDK2, CDK4, CDC2, and RanGAP1-SUMO1)

Without any scientific studies or experimental data on "this compound," any discussion of its biological effects would be purely speculative and would not meet the required standards of scientific accuracy. The compound may be a novel entity that has not yet been studied, a proprietary compound not described in public-domain research, or an identifier that is not in common use.

Therefore, the generation of a detailed, informative, and scientifically accurate article based on the provided outline is not feasible at this time due to the complete lack of available research on the subject compound.

Preclinical Research Models and Findings

In Vitro Studies in Cancer Cell Lines

Selinexor has shown broad efficacy across a multitude of cancer cell lines, inhibiting cell growth and inducing apoptosis in various hematological and solid tumors. karyopharm.comashpublications.org

Myelodysplastic Syndromes and Leukemias: Studies have demonstrated the potent antileukemic activity of Selinexor and related SINE compounds in acute myelogenous leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL), with IC50 values ranging from 34 to 203 nM in T-ALL cell lines. ashpublications.orgmedchemexpress.com

Lymphomas: In mantle cell lymphoma (MCL), Selinexor has exhibited broader anti-tumor activity than the BTK inhibitor ibrutinib, proving effective even in ibrutinib-resistant cell lines. ashpublications.org

Neuroblastoma: Research has indicated the potential of Selinexor in treating neuroblastoma.

Head and Neck Squamous Cell Carcinoma: The compound has been evaluated for its therapeutic potential in head and neck squamous cell carcinoma.

Breast Cancer: Selinexor has demonstrated growth inhibition in numerous breast cancer cell lines. nih.gov It is particularly effective against triple-negative breast cancer (TNBC) cell lines, with a median IC50 of 44 nM, compared to estrogen receptor (ER)-positive cell lines which showed a median IC50 of >1000 nM. nih.gov Treatment with Selinexor inhibited cell proliferation and survival in all tested TNBC cell lines, irrespective of their BRCA1 mutation status. oncotarget.comoncotarget.com In HER2+ breast cancer cells, Selinexor also showed high sensitivity. aacrjournals.org

Pancreatic Cancer: Selinexor and its analogs have demonstrated low nanomolar IC50 values across a spectrum of pancreatic cancer cell lines, effectively blocking cell proliferation and inducing apoptosis. nih.govmdpi.com

Lung Cancer: In non-small cell lung cancer (NSCLC) cell lines, Selinexor inhibited tumor cell growth with EC50 values ranging from 25 to 700 nM, regardless of the cells' genetic background. karyopharm.com It has also shown potential in KRAS-mutant NSCLC models. karyopharm.com

Colorectal Cancer: In vitro experiments have shown that KPT-330 inhibits colorectal cancer growth in a dose- and time-dependent manner. researchgate.net

Hepatocellular Carcinoma: Studies have explored the anti-proliferative effects of Selinexor in hepatocellular carcinoma.

Multiple Myeloma: Selinexor was found to inhibit survival and promote apoptosis of multiple myeloma (MM) cells in vitro. multiplemyelomahub.com It sensitizes MM cells to other anti-myeloma drugs. grantome.com

Retinoblastoma: The efficacy of Selinexor has been investigated in retinoblastoma models.

Cholangiocarcinoma: Research has been conducted on the effect of Selinexor in cholangiocarcinoma cell lines.

Other Solid Tumors: Selinexor has also shown activity against sarcoma cell lines, with IC50s ranging from 28.8 nM to 218.2 nM for most subtypes. oncotarget.comkaryopharm.com It has also been tested against glioblastoma and chordoma cell lines. tandfonline.comnih.govoup.com

The sensitivity of cancer cells to Selinexor and the underlying mechanisms of action can be cell-type dependent.

For instance, in breast cancer, TNBC cell lines are significantly more sensitive to Selinexor than ER+ cell lines. nih.gov However, the efficacy of Selinexor in TNBC appears to be independent of PTEN, PIK3CA, TP53, or Ras mutation status. oncotarget.com In pancreatic cancer cells, the pro-apoptotic effects of Selinexor are dependent on the nuclear retention of tumor suppressor proteins like PAR-4. nih.gov In multiple myeloma, Selinexor can overcome hypoxia-induced drug resistance. multiplemyelomahub.com

Interestingly, while most sarcoma cell lines are sensitive to Selinexor, alveolar soft part sarcoma (ASPS) cell lines have shown resistance in vitro. oncotarget.comkaryopharm.com In some glioblastoma cells, Selinexor-induced cell death is limited by autophagy, suggesting a combination with autophagy inhibitors could enhance its efficacy. oup.com

Selinexor consistently demonstrates the ability to inhibit cell proliferation and reduce cell viability across a wide array of cancer cell lines.

This is achieved through the induction of cell cycle arrest, often at the G1 phase, and the promotion of apoptosis. nih.govclinicaltrials.gov For example, in TNBC, Selinexor treatment leads to a significant reduction in cell viability. mdpi.com Similarly, in pancreatic cancer, Selinexor analogs inhibit proliferation and promote apoptosis. nih.gov In NSCLC cell lines, Selinexor treatment inhibits cell growth and clonogenic formation. karyopharm.com

Table 1: In Vitro Efficacy of Selinexor (CID 71604392) Across Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings | Citations |

|---|---|---|---|

| Breast Cancer | 26 breast cancer cell lines (including TNBC and ER+) | TNBC cell lines more sensitive (median IC50 44 nM) than ER+ cell lines (median IC50 > 1000 nM). Inhibited proliferation and survival in all TNBC lines. | nih.gov, oncotarget.com, oncotarget.com |

| Pancreatic Cancer | MiaPaCa-2, L3.6pl, and others | Inhibited proliferation and promoted apoptosis. Low nanomolar IC50 values. | nih.gov, mdpi.com |

| Lung Cancer (NSCLC) | A549, H1299, and others | Inhibited tumor cell growth with EC50 values from 25-700 nM. Induced cell cycle arrest and apoptosis. | karyopharm.com |

| Sarcoma | 17 cell lines (GIST, LPS, LMS, etc.) | Most cell lines sensitive with IC50s from 28.8 to 218.2 nM. ASPS cell lines were resistant. | oncotarget.com, karyopharm.com |

| Multiple Myeloma | MM.1S | Inhibited survival and induced caspase-mediated apoptosis, especially in hypoxic conditions. | multiplemyelomahub.com |

| Leukemia (T-ALL) | MOLT-4, Jurkat, and others | Reduced cell growth with IC50 values of 34-203 nM. | medchemexpress.com |

| Colorectal Cancer | LoVo, ECA109 | Inhibited cancer growth in a dose- and time-dependent manner. | researchgate.net |

In Vivo Studies in Xenograft Models

Selinexor has demonstrated significant single-agent anti-tumor efficacy in various murine xenograft models.

Breast Cancer: In patient-derived xenograft (PDX) models of TNBC, Selinexor as a single agent significantly reduced tumor growth. nih.govoncotarget.com

Pancreatic Cancer: Oral administration of KPT-330 to mice with subcutaneous and orthotopic pancreatic tumors led to reduced tumor growth. nih.gov

Sarcoma: Selinexor suppressed tumor growth in nine different sarcoma xenograft models, including models of alveolar soft part sarcoma that were resistant in vitro. karyopharm.comoncotarget.comkaryopharm.com

Lung Cancer: In A549 NSCLC xenografts, Selinexor treatment resulted in markedly greater tumor growth inhibition compared to cisplatin. karyopharm.com

Colorectal Cancer: In vivo models of colorectal cancer have shown the potential of Selinexor in reducing tumor burden. researchgate.netkaryopharm.com

Chordoma: Selinexor treatment significantly impaired tumor growth in five different patient-derived xenograft models of chordoma. nih.gov

Glioblastoma: Preclinical studies have shown that KPT-330 has potent in vivo antitumor activity in xenograft and orthotopic murine models of glioblastoma. tandfonline.com

HER2+ Breast Cancer: In a subcutaneous BT474 xenograft mouse model, Selinexor demonstrated inhibitory effects on tumor growth. karyopharm.com

The administration of Selinexor in xenograft models leads to a quantifiable inhibition of tumor growth.

In TNBC PDX models, Selinexor treatment resulted in a median tumor growth inhibition ratio (T/C) of 42%. nih.gov For alveolar soft part sarcoma xenografts, tumor growth was inhibited by 70-80% after 40 days of treatment. karyopharm.com In a liposarcoma xenograft model, Selinexor induced statistically significant tumor growth suppression. aacrjournals.org In chordoma PDX models, Selinexor treatment led to a tumor growth inhibition of 78-92% when combined with abemaciclib. nih.gov In HER2+ breast cancer xenografts, Selinexor in combination with trastuzumab resulted in an enhanced tumor growth inhibition of 88%. aacrjournals.org

Table 2: In Vivo Anti-Tumor Efficacy of Selinexor (this compound) in Xenograft Models

| Cancer Type | Murine Model | Key Findings on Tumor Growth | Citations |

|---|---|---|---|

| Breast Cancer (TNBC) | Patient-Derived Xenografts (PDX) | Significantly lower tumor growth (P < 0.001) with a median T/C score of 42%. | nih.gov, oncotarget.com |

| Sarcoma (ASPS) | Human ASPS-KY xenograft | 70-80% tumor growth inhibition after 40 days of treatment. | karyopharm.com |

| Sarcoma (Liposarcoma) | LS141 xenograft | Statistically significant tumor growth suppression (P = 0.0425). | aacrjournals.org |

| Lung Cancer (NSCLC) | A549 xenografts | 81% tumor growth inhibition at 20 mg/kg. | karyopharm.com |

| Pancreatic Cancer | Orthotopic L3.6pl xenograft | Significantly reduced tumor growth (weight and volume). | aacrjournals.org |

| Chordoma | Patient-Derived Xenografts (PDX) | Significantly impaired tumor growth in all five tested models. | nih.gov |

| HER2+ Breast Cancer | BT474 xenograft | Enhanced tumor growth inhibition (88%) when combined with trastuzumab. | aacrjournals.org |

Combination Studies with Other Therapeutic Agents in Preclinical Models

Preclinical research has explored the potential of the Bruton's tyrosine kinase (BTK) inhibitor, this compound (Evobrutinib), in combination with other therapeutic agents to assess synergistic effects and enhance therapeutic outcomes in models of autoimmune diseases. These studies provide insights into the compound's mechanisms of action and its potential role in multifaceted treatment strategies.

One notable study investigated the co-treatment of Evobrutinib with clemastine (B1669165), an antagonist of the M1 muscarinic acetylcholine (B1216132) receptor, in preclinical models of demyelination. researchgate.net The rationale for this combination was to target different aspects of the remyelination process. Evobrutinib is known to modulate microglia and macrophages, while clemastine is thought to act on oligodendroglial lineage cells. researchgate.net The investigation aimed to determine if a synergistic effect on remyelination could be achieved by simultaneously administering both agents. researchgate.net

The findings, however, did not demonstrate a significant improvement in remyelination with the co-treatment of Evobrutinib and clemastine in the experimental models used. researchgate.netlarvol.com While Evobrutinib alone was observed to increase the number of microglia and macrophages, the addition of clemastine was found to decrease the number of these innate immune cells. researchgate.netlarvol.com This counteracting effect on microglia and macrophages may explain the observed lack of synergy. researchgate.net

| Therapeutic Agent(s) | Preclinical Model | Key Finding | Observed Effect on Myeloid Cells |

|---|---|---|---|

| Evobrutinib | Lysolecithin demyelinated organotypic mouse cerebellar slices and a transgenic Xenopus model of inducible-demyelination researchgate.net | Potentiated remyelination researchgate.net | Increased the number of microglia/macrophages by 1.59-fold researchgate.netlarvol.com |

| Clemastine | Potentiated remyelination researchgate.net | Decreased the number of innate immune cells by 0.39-fold researchgate.netlarvol.com | |

| Evobrutinib + Clemastine | No significant synergistic improvement in remyelination researchgate.netlarvol.com | Clemastine counteracted the beneficial effect of Evobrutinib on microglia/macrophages researchgate.net |

In a different preclinical approach, Evobrutinib was compared to an anti-CD20 antibody treatment in a progressive-like experimental autoimmune encephalitis (pEAE) mouse model of multiple sclerosis. neurologylive.com This study aimed to evaluate the therapeutic potential of each agent on disease progression. neurologylive.com The results indicated that Evobrutinib demonstrated superior efficacy in reducing disease severity and immunopathological parameters compared to the anti-CD20 treatment. neurologylive.com

| Treatment | Reduction in Disease Severity | Reduction in Immunopathological Parameters | Reduction in Submeningeal Demyelination (Brain) |

|---|---|---|---|

| Evobrutinib | 65% (P <.0001) neurologylive.com | 56% (P <.01) neurologylive.com | 44% (P <.001) neurologylive.com |

| Anti-CD20 Antibody | Not specified to have a significant effect in comparison. neurologylive.com | Not specified to have a significant effect in comparison. neurologylive.com | Not specified to have a significant effect in comparison. neurologylive.com |

While specific data from preclinical combination studies of Evobrutinib with other kinase inhibitors are not extensively detailed in the available literature, it is hypothesized that combining BTK inhibitors with agents targeting other survival-related kinases, such as phosphoinositide 3-kinase delta (PI3Kδ), spleen tyrosine kinase (SYK), and mammalian target of rapamycin (B549165) (mTOR), could result in synergistic effects. nih.gov The rationale for such combinations is to overcome potential drug resistance and reduce therapeutic doses. nih.gov It is theorized that targeting both B-cells and other antigen-presenting cells through combination therapy could lead to superior efficacy compared to monotherapy. researchgate.netnih.gov

Structure Activity Relationship Sar and Analog Development

Identification of Key Structural Features for Biological Activity

The biological activity of Benvitimod is primarily defined by its function as a potent agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in modulating inflammatory responses and cellular proliferation. patsnap.compatsnap.compatsnap.com The key structural features of Benvitimod, chemically named (E)-3,5-dihydroxy-4-isopropylstilbene, are critical for this interaction.

The essential components for its biological activity include:

The Stilbene (B7821643) Scaffold : The rigid trans-stilbene (B89595) core provides the foundational structure that allows the molecule to orient correctly within the AHR's ligand-binding domain.

Stereochemistry : The molecule's configuration as a trans-isomer (E-isomer) is crucial for its high-affinity binding and potent agonistic activity. The corresponding cis-isomer (Z-isomer) exhibits significantly different properties. researchgate.netrsc.org

Hydroxyl Groups : The two hydroxyl groups at the 3 and 5 positions of the phenyl ring are vital for forming hydrogen bonds within the receptor binding site, contributing to the stability of the ligand-receptor complex.

Isopropyl Group : The bulky isopropyl group at the 4-position is a distinguishing feature that influences the molecule's binding affinity and selectivity for the AHR, differentiating its effects from other AHR ligands. nih.gov

The binding of Benvitimod to AHR initiates its translocation into the cell nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). drugbank.compatsnap.com This complex then binds to specific DNA sequences, modulating the transcription of target genes involved in inflammation and skin barrier function. patsnap.compatsnap.com

Synthesis and Biological Evaluation of Derivatives and Isomers

The development of Benvitimod has involved the synthesis and evaluation of various related structures, most notably its geometric isomer.

(Z)-Isomer : The synthesis of Benvitimod naturally produces the (Z)-3,5-dihydroxy-4-isopropylstilbene as a major impurity. researchgate.netresearchgate.net Specific synthetic routes have been developed to isolate and study this Z-isomer. researchgate.net In line with general SAR studies of stilbenes, the Z-isomers tend to show weaker biological activity compared to their E-isomer counterparts. rsc.org

Bacterial Metabolites : Research has shown that Benvitimod (also referred to as Tapinarof) can be metabolized by bacteria, such as Photorhabdus luminescens, into structurally and functionally distinct compounds. nih.gov Two such derivatives, designated as metabolites 4 and 5, have been characterized. While metabolite 4 showed similar activity to the parent compound against Mycobacterium smegmatis, metabolite 5 was found to be much less active, demonstrating that even subtle structural transformations by microbial metabolism can lead to significant changes in biological function. nih.gov

| Compound | Structural Characteristic | Observed Biological Activity/Note | Reference |

|---|---|---|---|

| Benvitimod (E-isomer) | Parent compound; trans-stilbene | Potent AHR agonist; anti-inflammatory | patsnap.compatsnap.com |

| (Z)-3,5-dihydroxy-4-isopropylstilbene | Cis-isomer of Benvitimod | Major impurity in synthesis; generally weaker activity than E-isomer | researchgate.netrsc.orgresearchgate.net |

| Metabolite 4 | Bacterial metabolite of Benvitimod | Inhibits growth of M. smegmatis at a level similar to Benvitimod | nih.gov |

| Metabolite 5 | Bacterial metabolite of Benvitimod | Much less active against M. smegmatis compared to Benvitimod | nih.gov |

Impact of Chemical Modifications on Specific Target Affinity and Cellular Responses

Chemical modifications to the Benvitimod structure directly influence its affinity for the AHR and its downstream cellular effects. The therapeutic efficacy of Benvitimod in inflammatory skin conditions like psoriasis and atopic dermatitis is a direct result of these targeted interactions. patsnap.comnih.gov

Target Affinity : The specific structure of Benvitimod ensures selective and high-affinity binding to the AHR. This has been confirmed in studies where the therapeutic effects of Benvitimod were blocked by the use of an AHR antagonist, CH223191. nih.gov This demonstrates that the drug's activity is critically dependent on its ability to bind and activate this specific receptor.

Cellular Responses : Upon AHR activation, Benvitimod triggers a cascade of cellular responses that are beneficial for treating inflammatory skin diseases:

Suppression of Pro-inflammatory Cytokines : It significantly inhibits the expression of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-17, and IL-22, which are major drivers of inflammation in psoriasis. patsnap.compatsnap.comgoogle.com

Upregulation of Skin Barrier Proteins : Benvitimod has been shown to increase the expression of crucial epidermal barrier proteins, including filaggrin (FLG), loricrin (LOR), and involucrin (B1238512) (IVL). drugbank.comnih.gov This helps to restore the compromised skin barrier function seen in conditions like atopic dermatitis.

Modulation of Immune Cells : The compound influences the behavior of various immune cells, helping to rebalance (B12800153) the immune response in the skin. patsnap.com

Studies on related stilbene structures have shown that modifications such as methylation or the introduction of different functional groups can significantly decrease or alter biological activity, underscoring the high degree of structural specificity required for the desired therapeutic effect. nih.gov

| Cellular Response | Effect of Benvitimod | Reference |

|---|---|---|

| Expression of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17, IL-22) | Suppressed/Downregulated | patsnap.compatsnap.comgoogle.com |

| Expression of Skin Barrier Proteins (Filaggrin, Loricrin, Involucrin) | Upregulated | drugbank.comnih.gov |

| AHR-dependent Gene Transcription | Activated | patsnap.compatsnap.com |

| T-cell Activation and Migration | Inhibited | google.com |

Mechanisms of Resistance to Rigosertib Sodium

Identification of Resistance Pathways and Potential Biomarkers

Research into rigosertib (B1238547) resistance has uncovered several molecular pathways and genetic alterations that can diminish its efficacy. A key area of investigation has been the drug's direct molecular targets. While initially described as a Plk1 inhibitor, subsequent studies using CRISPR genome-wide screens identified rigosertib as a microtubule-destabilizing agent that binds to αβ-tubulin heterodimers. nih.gov This research suggested that a structure-guided mutation in the rigosertib-binding pocket of tubulin could confer resistance, establishing microtubule destabilization as a primary mechanism of cell death. ebi.ac.uk However, conflicting research has suggested that the observed tubulin-binding activity might be attributable to an impurity (ON01500) in commercially sourced rigosertib, and that clinical-grade rigosertib does not bind tubulin. researchgate.net

Genome-wide screening has been instrumental in identifying resistance determinants. A CRISPR-Cas9 resistance screen in breast cancer cell lines identified the downregulation of "With-No-lysine [K] kinase 1" (WNK1) as a primary factor for rigosertib resistance. biorxiv.org Another described mechanism involves the F-box protein FBXW7; a deficiency in the FBXW7 gene has been shown to lead to resistance against rigosertib treatment. nih.gov

Further studies have proposed several potential biomarkers for predicting response to rigosertib. Alterations in signaling pathways such as PI3K, p53, and Wnt/β-catenin are being investigated as potential indicators of response. nih.gov In head and neck squamous cell carcinomas (HNSCC), resistance has been potentially linked to HCLS1 (Lyn substrate 1). aacrjournals.org Conversely, tumors exhibiting a partial response or greater were found to have variants in ACIN1, an apoptosis regulator, and ABCC11 (MRP8), a transporter associated with chemotherapy resistance. aacrjournals.org

Table 1: Genes and Pathways Implicated in Rigosertib Resistance and Sensitivity

| Gene/Pathway | Role in Rigosertib Response | Research Finding | Citation(s) |

| WNK1 | Resistance | Downregulation identified as a major hit for rigosertib resistance in a CRISPR-Cas9 screen. | biorxiv.org |

| FBXW7 | Resistance | Deficiency in this gene leads to resistance to rigosertib treatment. | nih.gov |

| Tubulin (TUBB) | Resistance | A structure-guided mutation in the rigosertib-binding pocket conferred resistance (finding is debated). | ebi.ac.ukresearchgate.net |

| PI3K Pathway | Sensitivity/Biomarker | Alterations in this pathway are suggested as potential biomarkers of response. | nih.gov |

| p53 Pathway | Sensitivity/Biomarker | Inactivated p53, along with PI3K activation, was found in tumors with a response. | nih.gov |

| Wnt/β-catenin Pathway | Sensitivity/Biomarker | Variants in genes interacting with this pathway (ROBO3, FAT1) were found in responsive tumors. | nih.gov |

| HCLS1 | Resistance | Implicated as a potential resistance factor in HNSCC cell lines. | aacrjournals.org |

| ACIN1 | Sensitivity | Variants in this apoptosis regulator were found in sensitive tumors. | aacrjournals.org |

| ABCC11 (MRP8) | Sensitivity | Variants in this chemotherapy resistance-associated transporter were found in sensitive tumors. | aacrjournals.org |

Role of Osmotic Stress and WNK1 Kinase Signaling in Modulating Response

A significant breakthrough in understanding rigosertib resistance came from the identification of the WNK1 kinase's role in modulating drug response through the regulation of osmotic stress. biorxiv.orgnih.gov WNK1 is a master regulator of ion homeostasis, controlling the flux of chloride ions in response to osmotic pressure. biorxiv.org A genome-wide CRISPR-Cas9 resistance drug screen validated WNK1 as a key modulator of the cellular response to rigosertib. nih.govpatsnap.com

Inactivation of WNK1 leads to an altered response to rigosertib by impeding the typical mitotic arrest caused by the drug. biorxiv.orgnih.gov The mechanism behind this effect involves a change in microtubule stability and polymerization dynamics. biorxiv.orgnih.gov It is proposed that the inactivation of WNK1 leads to fluctuations in intracellular molecular crowding, which in turn alters the dynamics of microtubule polymerization. biorxiv.org This alteration ultimately promotes resistance to rigosertib and other compounds that function by destabilizing microtubules. nih.govbiorxiv.org These findings highlight a novel connection between ion homeostasis, cellular mechanics, and chemotherapy response, proposing WNK1 osmoregulation activity as a potential biomarker for treatments targeting microtubules. biorxiv.org

Table 2: Impact of WNK1 Inactivation on Rigosertib Response

| Factor | Effect of WNK1 Inactivation | Consequence for Rigosertib Efficacy | Citation(s) |

| Cellular Process | Alters ion homeostasis and osmotic stress response. | Leads to acquired resistance. | biorxiv.org |

| Mitotic Arrest | Minimizes the prototypical mitotic arrest produced by rigosertib. | Reduces cytotoxic effect of the drug. | biorxiv.orgnih.gov |

| Microtubule Dynamics | Causes an alteration in microtubule stability and polymerization. | Promotes resistance to microtubule-depolymerizing effects of rigosertib. | biorxiv.orgnih.gov |

| Intracellular Environment | Leads to fluctuations in intracellular molecular crowding. | Contributes to altered microtubule dynamics and drug resistance. | biorxiv.org |

Assessment of Cross-Resistance with Other Anti-Cancer Agents

An important characteristic of a novel anti-cancer agent is its cross-resistance profile with existing therapies. Studies suggest that rigosertib may be effective in cancers that have developed resistance to other drugs. nih.gov Cross-resistance experiments have shown that rigosertib does not appear to induce a response from multi-drug resistance 1 (MDR1) or multi-drug resistance-associated protein 1 (MRP1). nih.gov Furthermore, cell lines resistant to other chemotherapeutic agents did not exhibit cross-resistance to rigosertib, indicating its potential utility in treating multi-drug resistant cancers. nih.govabmole.com

However, some mechanisms of resistance to rigosertib may overlap with those of other agents. For example, a deficiency in the FBXW7 gene, which confers resistance to rigosertib, is also known to cause resistance to a variety of other chemotherapeutic drugs. nih.gov

Synthetic Methodologies of Rigosertib Sodium and Its Analogs

Established Synthetic Routes for Rigosertib (B1238547) Sodium

The synthesis of Rigosertib Sodium has been approached through various routes, with a common strategy involving the construction of the characteristic styryl benzyl (B1604629) sulfone scaffold. nih.gov One of the primary methods involves a multi-step process starting from readily available materials. researchgate.net

A frequently cited synthetic pathway begins with the bromination of 4-methoxy-3-nitrobenzene (1) using N-bromosuccinimide (NBS) in the presence of a catalytic amount of benzoyl peroxide to yield 4-methoxy-3-nitrobenzyl bromide (2). onconova.com This intermediate is then reacted with thiourea (B124793) in water, followed by reduction with ammonia (B1221849) to produce 4-methoxy-3-nitrobenzylthiol (3). onconova.com

Another key component, 2,4,6-trimethoxyacetylene (6), is synthesized from 2,4,6-trimethoxybenzaldehyde (B41885) (4). onconova.com This is achieved by reacting the aldehyde with (bromomethyl)triphenylphosphonium bromide in the presence of potassium t-butoxide to form 2-bromovinyl-1,3,5-trimethoxybenzene (5), which then undergoes dehydrobromination to yield the desired acetylene (B1199291) derivative. onconova.com

The core styryl benzyl sulfone structure is then assembled, and subsequent modifications lead to the final product. One approach involves the reaction of benzyl bromides with mercaptoacetic acid to form benzylthioacetic acids, which are then oxidized to benzylsulfonylacetic acids. nih.gov

A more direct synthesis of Rigosertib was developed from ON-01940, which is ((E)-2′,4′,6′-trimethoxystyryl-4-methoxy-3-aminobenzylsulfone). mdpi.com This precursor is reacted with methyl 2-bromoacetate in a mild basic sodium acetate (B1210297) medium to generate ON-01500 ((E)-2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)aniline). mdpi.com The final step involves the hydrolysis of ON-01500 with sodium hydroxide (B78521) in a solvent mixture of ethanol (B145695) and dichloromethane, followed by washing to yield Rigosertib Sodium. mdpi.com

The following table summarizes a general synthetic scheme for Rigosertib Sodium:

| Step | Starting Material(s) | Reagents and Conditions | Intermediate/Product |

| 1 | 4-methoxy-3-nitrobenzene | NBS, Benzoyl Peroxide, CCl4 | 4-methoxy-3-nitrobenzyl bromide |

| 2 | 4-methoxy-3-nitrobenzyl bromide | Thiourea, H2O; then NH3 | 4-methoxy-3-nitrobenzylthiol |

| 3 | 2,4,6-trimethoxybenzaldehyde | (Bromomethyl)triphenylphosphonium bromide, Potassium t-butoxide | 2-bromovinyl-1,3,5-trimethoxybenzene |

| 4 | 2-bromovinyl-1,3,5-trimethoxybenzene | Potassium t-butoxide | 2,4,6-trimethoxyacetylene |

| 5 | ON-01940 | Methyl 2-bromoacetate, Sodium acetate | ON-01500 |

| 6 | ON-01500 | NaOH, Ethanol, Dichloromethane | Rigosertib Sodium |

Stereoselective Synthesis Approaches for E and Z Isomers

The geometry of the double bond in Rigosertib is crucial for its biological activity, with the (E)-isomer being the active form. onconova.comnih.gov Consequently, stereoselective synthesis of the E and Z isomers has been a significant area of research. While the synthesis of (E)-vinyl sulfides is well-established, preparing the corresponding (Z)-vinyl sulfides has proven to be more challenging. onconova.com

A notable method for the stereoselective synthesis of both (Z) and (E)-styryl benzyl sulfides involves the free radical-initiated hydrothiolation of alkynes with aryl thiols. onconova.com Specifically, the addition of 4-methoxy-3-nitrobenzyl mercaptan to 2,4,6-trimethoxyphenyl acetylene in the presence of triethylborane-hexane (Et3B) has been utilized. nih.govnih.gov The solvent and temperature of this reaction play a critical role in determining the ratio of Z to E isomers. For instance, conducting the reaction in toluene (B28343) at room temperature has been shown to provide a favorable Z/E ratio. onconova.com

Base-catalyzed hydrothiolation reactions have also been explored, but these often result in lower yields or poor selectivity. nih.gov The free radical addition approach, however, has been successfully applied to the synthesis of both the active (E)-ON 01910·Na and its inactive (Z)-geometrical isomer. rsc.orgnih.gov It has been consistently observed that the E-isomers exhibit a better cytotoxicity profile against cancer cells compared to the Z-isomers. researchgate.netnih.govrsc.org

The table below outlines the influence of reaction conditions on the stereoselectivity of the hydrothiolation reaction:

| Reaction Condition | Z/E Ratio | Reference |

| Et3B-hexane in toluene at room temperature | Favorable Z/E ratio | onconova.com |

| Base-catalyzed hydrothiolation | Low yields or poor selectivity | nih.gov |

| Free radical addition with AIBN in benzene (B151609) at 80 °C | 79:21 | nih.gov |

Development and Characterization of Synthetic Intermediates

The synthesis of Rigosertib Sodium involves several key intermediates that have been developed and characterized. The nature, number, and position of substituents on the aromatic rings of these intermediates are critical for the activity of the final molecule. onconova.com

One set of important intermediates are the substituted (E)-styryl benzyl sulfones. nih.gov For instance, (Z) and (E) 4-methoxy-3-nitrobenzyl-2′,4′,6′-trimethoxystyryl sulfides are synthesized via the reaction of 3-nitro-4-methoxybenzyl mercaptan and 2,4,6-trimethoxyphenyl acetylene. nih.gov These sulfide (B99878) intermediates can then be oxidized to the corresponding sulfoxides and sulfones using an oxidizing agent like hydrogen peroxide in acetic acid. nih.gov

The reduction of the nitro group on intermediates such as (E)-4-methoxy-3-nitrobenzyl-2′,4′,6′-trimethoxystyrylsulfone to an amino group is another crucial step, leading to the formation of anilino compounds. onconova.com These amino derivatives are then further modified, for example, by reaction with methyl 2-bromoacetate, to introduce the glycine (B1666218) side chain, which is a key feature of the Rigosertib molecule. onconova.com The subsequent hydrolysis of the resulting α-amino esters yields the final sodium salt of the acid. onconova.com

The development of these intermediates has been guided by structure-activity relationship studies, which have confirmed the importance of the specific substitution patterns on both aromatic rings for optimal biological activity. nih.gov

Key synthetic intermediates in the synthesis of Rigosertib and its analogs are listed in the table below:

| Intermediate Name | Role in Synthesis | Reference |

| 4-methoxy-3-nitrobenzyl bromide | Starting material for the benzylthiol moiety | onconova.com |

| 4-methoxy-3-nitrobenzylthiol | Key building block for the styryl benzyl sulfide core | onconova.com |

| 2,4,6-trimethoxyacetylene | Provides the trimethoxystyryl group | onconova.com |

| (E)-4-methoxy-3-nitrobenzyl-2′,4′,6′-trimethoxystyrylsulfone | Precursor to the amino-substituted sulfone | onconova.com |

| ON-01940 ((E)-2′,4′,6′-trimethoxystyryl-4-methoxy-3-aminobenzylsulfone) | Direct precursor to Rigosertib | mdpi.com |

| ON-01500 ((E)-2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)aniline) | Penultimate intermediate before hydrolysis | mdpi.com |

Pharmacological Research and Preclinical Pharmacokinetic Studies

Absorption and Permeability Studies in Preclinical Models

To understand how an orally administered compound like CID 71604392 might be absorbed, researchers typically employ models that mimic the human intestinal barrier. nih.gov The two most common and informative models are the in-situ perfused rat intestine model and in vitro Caco-2 cell monolayers. nih.govijpsonline.com

The in-situ single-pass intestinal perfusion (SPIP) model in rats is a powerful technique that preserves the physiological environment of the intestine, including its blood supply and the expression of metabolic enzymes and transporters. nih.govijpsonline.com In this model, a segment of the rat's intestine is isolated and perfused with a solution containing the drug candidate. wjgnet.com By measuring the disappearance of the compound from the perfusate over time, researchers can calculate its effective permeability coefficient (Peff). ijpsonline.com This model is highly valued for its ability to predict human intestinal absorption and can help classify compounds as having low or high permeability. wjgnet.comijpsonline.com

The Caco-2 cell model is a widely used in vitro assay for high-throughput screening of drug permeability. admeshop.comeurofinsdiscovery.comeuropa.eu Caco-2 cells are derived from a human colon adenocarcinoma and, when cultured on permeable supports, differentiate to form a monolayer of polarized epithelial cells that resemble the enterocytes of the small intestine. eurofinsdiscovery.comresearchgate.net These cells form tight junctions and express key transporter proteins, making them a robust model for studying drug transport mechanisms. admeshop.comresearchgate.net The apparent permeability coefficient (Papp) is determined by measuring the rate of drug passage from the apical (lumenal) to the basolateral (blood) side of the monolayer. evotec.com Compounds can be classified as having low, moderate, or high absorption based on their Papp values. europa.eu

While specific experimental data for this compound in these models is not publicly available, the tables below illustrate the typical data generated from such studies and how compounds are classified.

Table 1: Illustrative Data from an In-Situ Perfused Rat Intestine Study This table is for illustrative purposes only, as specific data for this compound is not publicly available.

| Compound | Perfusion Model | Effective Permeability (Peff) (x 10⁻⁴ cm/s) | Permeability Classification |

|---|---|---|---|

| This compound (NMD670) | Rat Jejunum Perfusion | Data not available | Data not available |

| Metoprolol (High Permeability Control) | Rat Jejunum Perfusion | 0.35 ± 0.05 | High |

Table 2: Illustrative Data from a Caco-2 Permeability Assay This table is for illustrative purposes only, as specific data for this compound is not publicly available.

| Compound | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

|---|---|---|---|

| This compound (NMD670) | A to B | Data not available | Data not available |

| B to A | Data not available | ||

| Propranolol (High Permeability Control) | A to B | 25.0 | 1.1 |

| Atenolol (Low Permeability Control) | A to B | 0.5 | 0.9 |

| Talinolol (P-gp Substrate Control) | A to B | 0.8 | >10 |

Role of Drug Transport Proteins in Preclinical Absorption

The net flux of a drug across the intestinal epithelium is not solely governed by passive diffusion; it is often influenced by membrane transport proteins. wikipedia.org P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a prominent ATP-dependent efflux pump located in the apical membrane of intestinal enterocytes. wikipedia.orgdrugbank.com Its primary function is to recognize a wide array of structurally diverse xenobiotics and pump them back into the intestinal lumen, thereby limiting their oral absorption. wikipedia.org

A compound that is a substrate for P-gp may exhibit low bioavailability despite having favorable physicochemical properties for passive absorption. examine.com Therefore, determining if a new drug candidate like this compound is a P-gp substrate is a critical step in preclinical development. nih.gov

This is typically investigated using a bidirectional Caco-2 assay. evotec.com By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 is a strong indicator that the compound is actively transported by an efflux pump like P-gp. evotec.com To confirm P-gp's specific involvement, the experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil. wjgnet.com A reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.

Information regarding the interaction of this compound with P-glycoprotein is not detailed in the available public literature. The illustrative data in Table 2 demonstrates how an efflux ratio is used to identify potential P-gp substrates.

Computational and Systems Biology Approaches

In Silico Analyses for Drug Sensitivity Prediction

Predicting tumor sensitivity to Vinorelbine through computational models is a key area of research aimed at personalizing cancer therapy. These in silico methods utilize machine learning and deep learning algorithms, trained on large-scale preclinical data, to identify biomarkers and predict clinical responses.

Several computational strategies have been developed to forecast drug sensitivity. One approach involves creating deep learning frameworks, such as TINDL (Tissue-Informed Normalization for Deep Learning), which are trained entirely on preclinical cancer cell line data to predict the response of cancer patients to various treatments. For Vinorelbine, such models have shown the ability to distinguish between sensitive and resistant tumors with high precision biorxiv.org. Another strategy uses deep learning-based graph regularized matrix factorization, which was applied to predict sensitivities for lung cancer patients receiving regimens that included Vinorelbine, correlating predictions with patient survival outcomes biorxiv.org.

Machine learning models, including ensembled frameworks, have also been used to predict drug sensitivity by integrating genomic and molecular information. These models have successfully predicted the sensitivity of specific cancer cell lines to Vinorelbine nih.gov. Furthermore, computational methods that analyze pathway activity levels have identified biomarkers for sensitivity to microtubule inhibitors. For instance, high activity in the Apoptosis-Inducing Factor (AIF) pathway was found to correlate with sensitivity to Vinorelbine in lung adenocarcinoma patients nih.gov. These in silico screening and modeling techniques help stratify patients and can guide the selection of effective therapies gorgoulis.gr.

Table 1: Examples of In Silico Models for Predicting Vinorelbine Sensitivity

| Model/Approach | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| Deep Learning (TINDL) | Pan-cancer | Identified responders to Vinorelbine with >84% precision. | biorxiv.org |

| Deep Learning-based Graph Regularized Matrix Factorization | Lung Adenocarcinoma and Squamous Cell Carcinoma | Predicted drug sensitivity in patients receiving Vinorelbine, which correlated with survival outcomes. | biorxiv.org |

| Pathway Activity Analysis | Lung Adenocarcinoma | High AIF pathway activity levels were associated with a complete response to Vinorelbine. | nih.gov |

| Ensembled Machine Learning | Non-small Cell Lung Cancer | Predicted sensitivity of the EMC-BAC-2 cell line to Vinorelbine. | nih.gov |

Molecular Docking and Binding Site Analysis (e.g., Tubulin, Ras-RBD)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Vinorelbine, docking studies have been crucial in elucidating its interaction with its primary target, tubulin, at an atomic level.

Tubulin Binding: Vinorelbine, a Vinca alkaloid, functions as a mitotic inhibitor by disrupting microtubule dynamics. Molecular docking studies have confirmed that Vinorelbine binds at the Vinca domain on β-tubulin, near the interface with α-tubulin nih.govresearchgate.net. This binding site is distinct from other microtubule-targeting agents like colchicine and taxanes nih.govpnas.org.

Detailed in silico analyses have been performed to characterize the binding mode and energy. One study docked Vinorelbine into several crystal structures of α,β-tubulin (PDB IDs: 4O2B, 1SA0, 7CNN) and calculated the binding free energies using MM/GBSA and MM/PBSA methods. The results showed the most favorable binding with the 7CNN tubulin structure, indicating a strong and stable interaction. These computational findings are consistent with experimental data on its microtubule destabilizing activity nih.gov. The binding of Vinorelbine sterically hinders the assembly of tubulin dimers into microtubules, leading to cell cycle arrest and apoptosis researchgate.netdrugbank.com.

Table 2: Calculated Binding Free Energies of Vinorelbine with Tubulin Dimers

| Tubulin PDB ID | Binding Free Energy (kcal/mol) (MM/PB(GB)SA) | Reference |

|---|---|---|

| 7CNN | -50.39 | nih.gov |

| 4O2B | -28.5 | nih.gov |

| 1SA0 | -17.59 | nih.gov |

Ras-RBD Interaction: The Ras-Raf-MEK-ERK pathway is a critical signaling cascade in cancer. While Vinorelbine's primary target is tubulin, its downstream effects can involve the modulation of signaling pathways, including those involving Ras drugbank.com. However, specific molecular docking studies analyzing the direct binding of Vinorelbine to the Ras-binding domain (RBD) of proteins like Raf are not prominently available in the reviewed literature. The primary mechanism of Vinorelbine is centered on microtubule disruption rather than direct inhibition of kinase signaling pathways through binding to domains like the Ras-RBD.

Pathway Enrichment Analysis of Transcriptomic Data

Pathway enrichment analysis of transcriptomic data from Vinorelbine-treated cells helps to identify the biological pathways and processes that are significantly altered by the drug. This systems-level view provides insights beyond the direct target and can reveal mechanisms of action, resistance, and off-target effects.

Gene Set Enrichment Analysis (GSEA) is a common method used for this purpose. A study on breast cancer patients treated with Vinorelbine used GSEA on gene expression data from tumor tissues. The analysis identified gene sets related to histone binding and genes regulated by the c-fos serum response element that were enriched in patients with a shorter time to progression. This suggests these pathways may be associated with resistance to Vinorelbine researchgate.net.

In another study using non-small cell lung cancer (NSCLC) cell lines, transcriptomic analysis after Vinorelbine treatment revealed alterations in the expression of long non-coding RNAs (lncRNAs) and genes like EGFR. Subsequent Gene Ontology (GO) enrichment analysis identified that the altered transcripts were involved in biological processes such as "cellular response to stress" and "negative regulation of gene expression," depending on the genetic background of the cell line nih.gov. These analyses highlight how the genetic context of the cancer cell influences its transcriptomic response to Vinorelbine.

Table 3: Enriched Pathways and Processes from Transcriptomic Analysis of Vinorelbine Treatment

| Cancer Type | Analysis Method | Enriched Pathways/Gene Ontology Terms | Key Finding | Reference |

|---|---|---|---|---|

| Breast Cancer | GSEA | Histone binding genes; Genes with c-fos serum response element | Enrichment associated with shorter time to progression (resistance). | researchgate.net |

| NSCLC | GO Analysis | Cellular response to stress; Negative regulation of gene expression; miRNA metabolic processes | Transcriptomic response is dependent on the cell line's genetic profile (e.g., EGFR status). | nih.gov |

Genome-Wide Screens (e.g., CRISPR-based screens) to Identify Modulators of Response

Genome-wide screens, particularly those using CRISPR-Cas9 technology, are powerful unbiased approaches to identify genes that modulate the cellular response to a drug. These screens can uncover novel mechanisms of drug resistance or sensitivity and identify potential targets for combination therapies.

While specific genome-wide CRISPR screens for Vinorelbine were not identified in the reviewed literature, studies on the closely related Vinca alkaloid, vincristine, provide valuable insights that are likely applicable. A genome-wide CRISPR screen in diffuse large B-cell lymphoma (DLBCL) identified genes whose inactivation conferred resistance to vincristine. The study found that disruption of genes involved in p53-induced cell cycle arrest and apoptosis, such as KIF18B and USP28, led to resistance nih.gov. This highlights the importance of the p53 pathway in mediating the cytotoxic effects of Vinca alkaloids.

The general principle of these screens involves introducing a library of single-guide RNAs (sgRNAs) targeting thousands of genes into a population of cancer cells. The cells are then treated with the drug of interest, and the sgRNAs that are enriched or depleted in the surviving population are identified through sequencing. Enriched sgRNAs point to genes whose knockout confers resistance, while depleted sgRNAs indicate genes whose loss enhances sensitivity (synthetic lethality) biorxiv.orgtangotx.comnih.gov. Such screens have been instrumental in identifying genetic mediators of response for various cancer therapeutics and represent a promising future direction for understanding and overcoming resistance to Vinorelbine.

Future Research Directions in Rigosertib Sodium Biology

Elucidating Undiscovered Molecular Targets and Off-Target Effects

A primary challenge hampering the clinical progress of Rigosertib (B1238547) has been the incomplete understanding of its mechanism of action. nih.gov Originally thought to be a novel inhibitor of the mitotic regulator Polo-like kinase 1 (Plk1), subsequent research could not always confirm a direct inhibitory effect. nih.govnih.gov This has led to the current view of Rigosertib as a multi-target inhibitor, necessitating further investigation to identify its complete range of molecular interactions. nih.gov

Future research should focus on comprehensively identifying all molecular targets of Rigosertib. While it was first described as an allosteric Plk1 inhibitor, it has since been shown to interact with several other critical cellular components. researchgate.net Genome-wide CRISPR screens have suggested that Rigosertib may function as a microtubule-destabilizing agent, which would explain the observed cell-cycle alterations. mdpi.com Furthermore, studies have indicated its potential to inhibit other kinases, such as platelet-derived growth factor receptor (PDGFR), Flt1, Fyn, and Src. biocrick.comsigmaaldrich.com A systematic approach to uncover these and other potential binding partners is essential.

Investigating off-target effects is equally critical. The efficacy of some anticancer drugs has been found to be independent of their putative targets, instead relying on off-target activities. researchgate.net A thorough investigation using techniques like genetic target-deconvolution strategies could reveal whether Rigosertib's anticancer effects are solely due to its known interactions or if unidentified off-target effects play a significant role. researchgate.net Understanding these effects will be paramount in predicting both therapeutic response and potential toxicities.

| Putative Molecular Target/Effect | Initial Findings | Reference |

| Polo-like kinase 1 (Plk1) Inhibition | Initially described as a non-ATP-competitive inhibitor with an IC50 of 9 nM. | medchemexpress.com |

| Multi-kinase Inhibition | Inhibits PI3K, PDGFR, Flt1, BCR-ABL, Fyn, Src, and CDK1 with IC50 values ranging from 18-260 nM. | biocrick.com |

| Microtubule Destabilization | Identified as a microtubule-depolymerizing agent in CRISPR genome-wide screens, leading to mitotic arrest. | nih.govmdpi.com |

| Ras Mimetic | Acts as a Ras-Raf binding mimetic, disrupting the Ras signaling pathway. | nih.govresearchgate.net |

Investigating Novel Signaling Cascade Interactions and Cross-Talk

Rigosertib is known to modulate several key signaling pathways involved in cell growth and survival. Its ability to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is well-documented and contributes to its pro-apoptotic effects. nih.govnih.govebi.ac.uknih.gov Additionally, it disrupts the Ras/MEK/ERK signaling cascade, a central pathway in many cancers. cancerbiomed.org However, the intricate cross-talk between these and other signaling networks following Rigosertib treatment remains an important area for future exploration.

One area of investigation is the interplay between Rigosertib's role as a Ras mimetic and its impact on stress-activated pathways. Some studies suggest that Rigosertib directly blocks the interaction between Ras and its effectors, thereby inhibiting both the PI3K/Akt and MEK/ERK pathways. cancerbiomed.org Conversely, other research indicates that the inhibition of the Ras/MEK/ERK pathway occurs at later time points and may be an indirect consequence of oxidative stress and the activation of c-Jun NH2-terminal kinase (JNK). nih.govcancerbiomed.org Clarifying this mechanism—whether direct or indirect—is crucial for understanding its function.

Furthermore, emerging evidence suggests that Rigosertib's effects may extend to other signaling cascades. In some responsive tumors, alterations in the Wnt/β-catenin pathway have been observed, suggesting a potential interaction that warrants further investigation. aacrjournals.org Research into how Rigosertib modulates the cross-talk between the PI3K/Akt, Ras/MAPK, and JNK stress-signaling pathways, as well as its potential influence on cascades like the Wnt/β-catenin pathway, will provide a more holistic view of its cellular impact. nih.gov

| Signaling Pathway | Effect of Rigosertib | Research Findings | Reference |

| PI3K/Akt/mTOR | Inhibition | Rigosertib inhibits the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis. | nih.govnih.gov |

| Ras/MEK/ERK | Inhibition | Disrupts EGF-induced RAS/MEK/ERK signaling, with some debate on whether the mechanism is direct or indirect. | cancerbiomed.org |

| JNK Stress Pathway | Activation | Induces oxidative stress, leading to the activation of JNK. | researchgate.netebi.ac.uk |

| Wnt/β-catenin | Potential Modulation | Alterations in Wnt/β-catenin pathway genes like ROBO3 and FAT1 were found in tumors that responded to Rigosertib. | aacrjournals.org |

Exploring Mechanisms for Selective Cytotoxicity in Malignant Cells versus Non-Malignant Cells

A key feature of Rigosertib is its reported selective cytotoxicity against malignant cells, while largely sparing their non-malignant counterparts. mdpi.com This provides a potential therapeutic window, but the underlying mechanisms for this selectivity are not fully understood and represent a critical area for future research.

Initial studies showed that while Rigosertib induces G2/M arrest and apoptosis in a wide array of tumor cells, it arrests normal fibroblasts in the G1 phase. nih.gov This differential effect on the cell cycle is a promising avenue for investigation. The selective cytotoxicity in chronic lymphocytic leukemia cells has been attributed to a dual mechanism involving both the inhibition of the PI3K/Akt pathway and the induction of oxidative stress. nih.govbiocrick.comebi.ac.uk It is important to determine if this dual mechanism is applicable to other cancer types.

The design of the styryl-benzyl-sulfone chemical class, to which Rigosertib belongs, was intended to specifically target cancer cells. mdpi.com Research has confirmed this selectivity in preclinical models of neuroblastoma, where tumor cells were highly sensitive compared to healthy bone marrow-derived cells. researchgate.net Future studies should aim to identify the specific molecular determinants of this selectivity. This could involve comparative transcriptomic and proteomic analyses of malignant and non-malignant cells following Rigosertib treatment to pinpoint the pathways that are differentially affected. Understanding the basis for this selective cytotoxicity will be invaluable for identifying patient populations most likely to benefit from Rigosertib and for the rational design of combination therapies.

| Cell Type | Effect of Rigosertib | Mechanism | Reference |

| Malignant Cells (general) | G2/M arrest and apoptosis | Inhibition of multiple kinases, microtubule disruption. | nih.govresearchgate.net |

| Non-Malignant Fibroblasts | G1 arrest | Differential cell cycle control. | nih.gov |

| Chronic Lymphocytic Leukemia Cells | Selective Cytotoxicity | Dual mechanism: PI3K/Akt inhibition and induction of oxidative stress. | nih.govebi.ac.uk |

| Neuroblastoma Cells | High Sensitivity | G2/M arrest, decreased phosphorylation of AKT and ERK1/2. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.